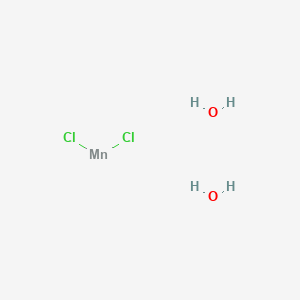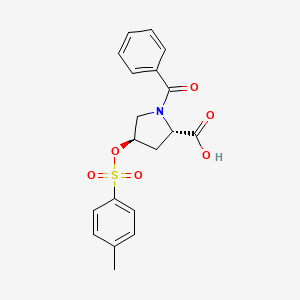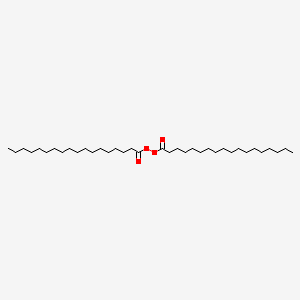
Stearoyl peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearoyl peroxide is an organic peroxide compound with the chemical formula C18H35O2. It is a white, crystalline solid that is primarily used as an initiator in polymerization reactions and as a bleaching agent. The compound is known for its ability to decompose and release free radicals, making it valuable in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stearoyl peroxide can be synthesized through the reaction of stearic acid with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under acidic conditions, with sulfuric acid being a common catalyst. The general reaction is as follows: [ \text{C18H36O2} + \text{H2O2} \rightarrow \text{C18H35O2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of stearic acid with hydrogen peroxide. The process involves heating the reactants to a specific temperature and maintaining the reaction conditions to ensure maximum yield. The product is then purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Stearoyl peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to stearic acid.
Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Products include stearic acid and other oxidized derivatives.
Reduction: The primary product is stearic acid.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Stearoyl peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to create polymers with specific properties.
Biology: It is studied for its potential effects on biological systems, including its role in lipid peroxidation.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the production of plastics, rubbers, and other materials, as well as in bleaching and cleaning products.
Wirkmechanismus
The primary mechanism of action of stearoyl peroxide involves the generation of free radicals. When it decomposes, it releases free radicals that can initiate various chemical reactions. These free radicals can interact with other molecules, leading to oxidation, polymerization, and other processes. The molecular targets and pathways involved include lipid membranes, proteins, and nucleic acids, which can be oxidized or modified by the free radicals.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Peroxide: Another organic peroxide used in polymerization and as an acne treatment.
Hydrogen Peroxide: A common oxidizing agent used in various applications, including disinfection and bleaching.
Lauroyl Peroxide: Used as a polymerization initiator and in bleaching applications.
Uniqueness: Stearoyl peroxide is unique in its specific applications and properties. Compared to benzoyl peroxide, it has a longer carbon chain, which can affect its solubility and reactivity. Its use in lipid peroxidation studies and potential antimicrobial properties also set it apart from other peroxides.
Eigenschaften
CAS-Nummer |
3273-75-4 |
|---|---|
Molekularformel |
C36H70O4 |
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
octadecanoyl octadecaneperoxoate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI-Schlüssel |
XNTUJOTWIMFEQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


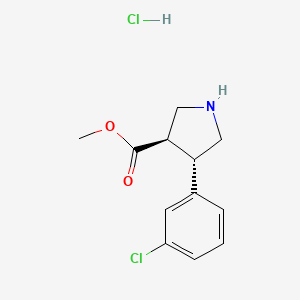
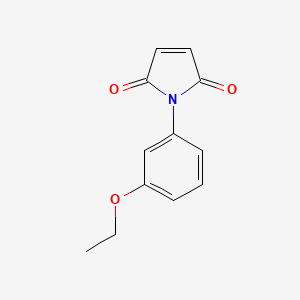
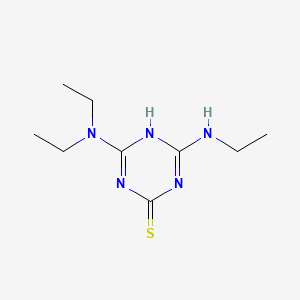
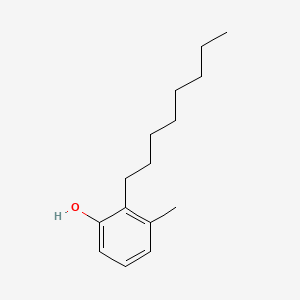

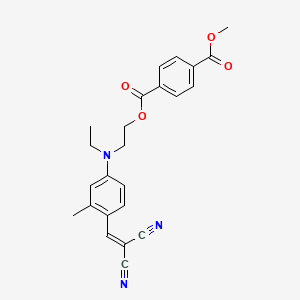
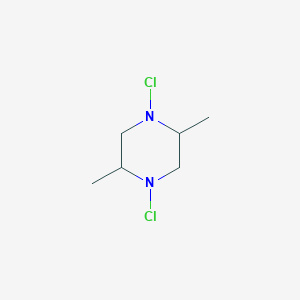
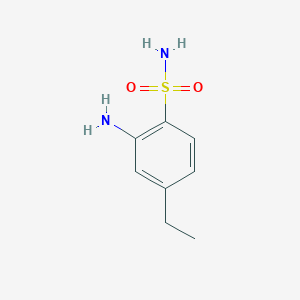
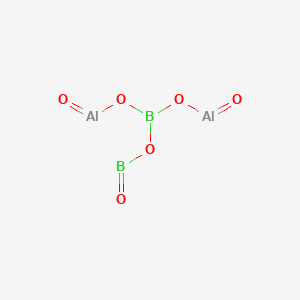
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
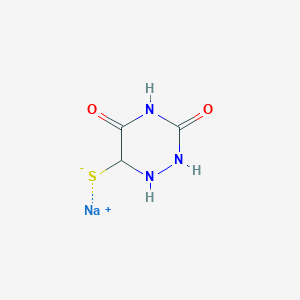
![(E)-N-hydroxy-3-[1-methyl-3-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B13821437.png)
